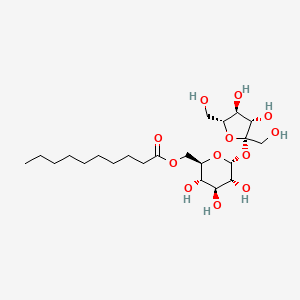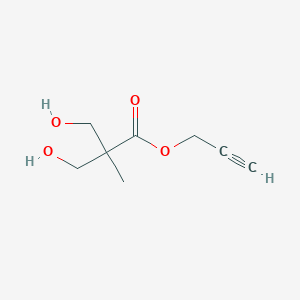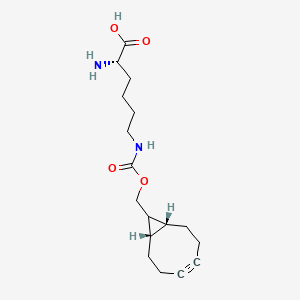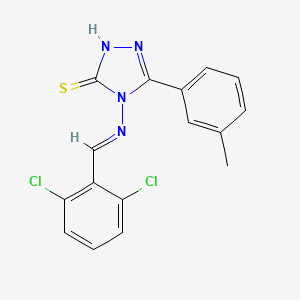
Sucrose monodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose monodecanoate, also known as capric acid sucrose ester or sucrose monocaprate, is a non-ionic surfactant with the molecular formula C22H40O12 and a molecular weight of 496.55 g/mol . It is a monoester derived from sucrose and decanoic acid (capric acid), and it is commonly used in various industrial and scientific applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sucrose monodecanoate is typically synthesized through esterification reactions. One common method involves the reaction of sucrose with decanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, this compound can be produced using enzymatic esterification. Lipases, which are enzymes that catalyze the hydrolysis of fats, are used to esterify sucrose with decanoic acid. This method is preferred due to its mild reaction conditions and higher selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose monodecanoate undergoes various chemical reactions, including:
Oxidation: Under oxidative conditions, the decanoic acid moiety can be oxidized to produce decanoic acid derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Sucrose and decanoic acid.
Oxidation: Decanoic acid derivatives.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
Sucrose monodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a stabilizer for proteins and enzymes.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the food industry as an emulsifier and in cosmetics for its surfactant properties.
Wirkmechanismus
The mechanism of action of sucrose monodecanoate is primarily based on its ability to reduce surface tension and stabilize emulsions. It interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate hydrophobic substances. This property makes it effective in enhancing the solubility and stability of various compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose monolaurate: Another sucrose ester with a lauric acid moiety.
Sucrose distearate: A sucrose ester with stearic acid.
Sucrose octaacetate: A sucrose ester with acetic acid.
Uniqueness
Sucrose monodecanoate is unique due to its specific fatty acid chain length (decanoic acid), which provides distinct surfactant properties compared to other sucrose esters. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications .
Eigenschaften
Molekularformel |
C22H40O12 |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate |
InChI |
InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-15(25)31-11-14-16(26)18(28)19(29)21(32-14)34-22(12-24)20(30)17(27)13(10-23)33-22/h13-14,16-21,23-24,26-30H,2-12H2,1H3/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
STVGXWVWPOLILC-LUQRLMJOSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)
![[13C8]-Nifedipine](/img/structure/B12058222.png)



![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)


